
5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione is a chemical compound characterized by a pyrimidine ring substituted with an acetyl group and a methyl group . It’s a promising starting compound for constructing fused heterocyclic systems .
Synthesis Analysis
Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Molecular Structure Analysis
The molecular structure of 5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione is characterized by a pyrimidine ring substituted with an acetyl group and a methyl group . Further structural analysis can be obtained through techniques such as FT-IR, 1H NMR, 13C NMR, and UV spectroscopy .Chemical Reactions Analysis
5-Acetyl-4-aminopyrimidines have been used to access pyrimido[4,5-d]pyrimidines in reactions with DMF dimethyl acetal (DMF–DMA) followed by cyclization by the action of NH4OAc . They have also been converted to ureas by the action of isocyanates followed by cyclization by the action of MeONa .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione can be analyzed using various spectroscopic techniques. For instance, 1H NMR (DMSO-d6) can provide information about the hydrogen atoms in the molecule, while 13C NMR (DMSO-d6) can provide information about the carbon atoms . IR (KBr, cm−1) can provide information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación
PARP-1 Inhibition and Antitumor Activity
5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione: derivatives have been investigated as novel inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 plays a crucial role in DNA repair, and inhibiting it can sensitize cancer cells to DNA-damaging agents. In a study, synthesized compounds demonstrated promising PARP-1 inhibitory activity, with compounds S2 and S7 being the most potent inhibitors. These compounds also exhibited high cytotoxicity against human cancer cell lines MCF-7 and HCT116 .
Synthesis of Pyrido[2,3-d]pyrimidin-5-ones
The compound has been used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones. A reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety leads to the formation of pyrido[2,3-d]pyrimidin-5-one. This compound has potential applications in drug discovery and medicinal chemistry .
Biological Potential of Indole Derivatives
In related research, indole derivatives containing the pyrimidine-2,4-dione scaffold have shown interesting biological activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic properties. These findings highlight the potential of pyrimidine-2,4-dione derivatives in drug development .
Predicted Pharmacokinetics Properties
Theoretical kinetic studies suggest that most synthesized pyrimidine-2,4-dione compounds possess favorable pharmacokinetic properties. These predictions are essential for drug design and optimization .
Propiedades
IUPAC Name |
5-acetyl-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)5-3-8-7(12)9(2)6(5)11/h3H,1-2H3,(H,8,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMBJDVXFAFVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine](/img/structure/B2768753.png)
![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)
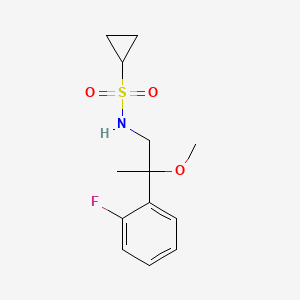
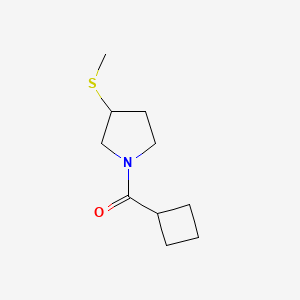
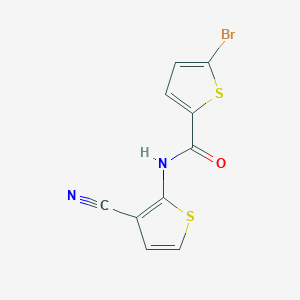
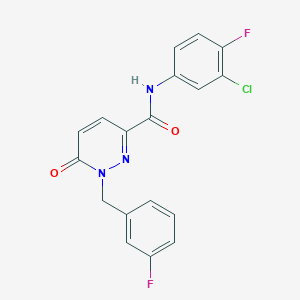
![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile](/img/structure/B2768768.png)
![Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate](/img/structure/B2768769.png)
![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2768770.png)
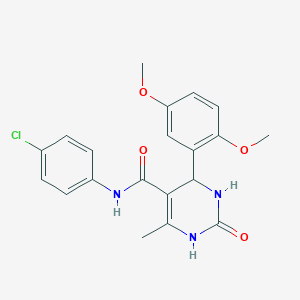
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2768775.png)